![molecular formula C7H9ClN4 B1407606 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride CAS No. 1609395-16-5](/img/structure/B1407606.png)

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride

Übersicht

Beschreibung

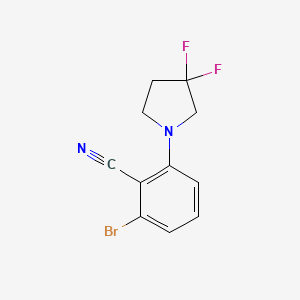

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a compound with the molecular formula C7H9ClN4. It has a molecular weight of 184.63 . This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride and its derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride and its derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 184.63 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biological Imaging

This compound has been identified as a strategic component for optical applications, particularly as fluorescent probes. Its photophysical properties can be tuned, making it suitable for studying the dynamics of intracellular processes and serving as chemosensors .

Organic Light-Emitting Devices (OLEDs)

Due to its solid-state emission intensities, this compound can be utilized in the development of OLEDs. The ability to design emitters with proper structural selection makes it a valuable material for advanced display technologies .

Chemosensors

The compound’s structure allows it to act as a potential chelating agent for ions, which is crucial for the development of chemosensors. These sensors can detect various substances, including ions and organic molecules .

Pharmaceutical Research

In pharmaceutical research, this compound could be explored as a building block for the synthesis of potential drug candidates. Its molecular structure allows for modifications that could lead to the discovery of new therapeutic agents .

Material Science

The compound’s properties make it a candidate for creating new materials with specific characteristics. Researchers can exploit its molecular framework to develop materials with desired properties for various applications .

Synthetic Methodology

The simpler and greener synthetic methodology of this compound compared to other fluorophores makes it an environmentally friendly choice for chemical synthesis. This aspect is particularly important in sustainable chemistry practices .

Ion Sensing

The heteroatoms present in the compound’s structure make it a potential ion sensor. This application is significant in environmental monitoring and industrial processes where ion detection is essential .

Bio-Macromolecular Interactions

The compound can be used to study bio-macromolecular interactions due to its fluorescent properties. This is vital for understanding biological processes at the molecular level and can lead to advancements in biochemistry and molecular biology .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride and its derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields .

Wirkmechanismus

Target of Action

The primary target of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from performing its normal function in the cell cycle

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the halt of cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Result of Action

The primary result of the action of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is the inhibition of cell proliferation due to the interruption of the cell cycle . This can lead to the death of cancer cells, providing a potential therapeutic benefit in the treatment of cancer .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-4-6-5-10-11-3-1-2-9-7(6)11;/h1-3,5H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQRLWKZORXMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)CN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)